molecular formula C11H18BClO2 B132948 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 159087-42-0

2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B132948
CAS RN: 159087-42-0
M. Wt: 228.52 g/mol
InChI Key: QHWSHBYUQAXFBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C11H18BClO2 . The InChI Key is UPVHIBLXQNNITH-UHFFFAOYSA-N . The SMILES string representation is CSi©C#CCCCCl .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 228.52300 g/mol . The density is 1.0422 g/mL at 25ºC . The flash point is 110ºC .

Scientific Research Applications

Chemical Properties and Uses

  • This compound is primarily known as an allylating reagent useful in preparing homoallylic alcohols and amines, characterized by NMR and can be purified by distillation. It's soluble in organic solvents and commercially available as a colorless clear liquid (Ramachandran & Gagare, 2010).

Inhibitory Activity and Synthesis

  • A study described the synthesis of derivatives of this compound, showcasing their inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

Structural Characterization

  • The structure of related compounds has been characterized by spectroscopy and X-ray diffraction. DFT calculations have been used for comparative analysis of spectroscopic data and conformation analysis (Wu et al., 2021).

Application in Silicon-Based Drugs

  • The compound has been used as a building block for the synthesis of biologically active derivatives and for the alternative synthesis of retinoid agonists like disila-bexarotene (Büttner et al., 2007).

Application in Organic Synthesis

  • It's used in the preparation of polymers and other organic compounds, demonstrating the versatility and wide-ranging applicability in synthetic chemistry (Liao et al., 2022).

Mechanism of Action

Mode of Action

The compound’s mode of action involves its interaction with its target through a chemical reaction. For instance, (5-Chloro-1-pentynyl)trimethylsilane, a compound with a similar structure, can be used to synthesize 5-trimethylsilyl-4-pentynyllithium (TMSPLi), which can be used as an initiator in the polymerization of styrene .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and biochemical pathways it affects. In the case of its use in the synthesis of complex molecules, the result of its action would be the formation of these molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For instance, the rate and efficiency of the chemical reactions it participates in could be affected by these factors .

properties

IUPAC Name

2-(5-chloropent-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h5,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWSHBYUQAXFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565574
Record name 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159087-42-0
Record name 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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